molecular formula C12H13Cl2NO3 B1420398 methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate CAS No. 1153115-13-9

methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate

Cat. No. B1420398
M. Wt: 290.14 g/mol
InChI Key: LGBOFWZQOIRSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate” is a chemical compound with the molecular formula C9H8Cl2O3 . It is also known by other names such as “methyl (2,6-dichlorophenyl)acetate” and has a CAS Number of 54551-83-6 . It is a derivative of Diclofenac, a known nonsteroidal anti-inflammatory compound and cyclooxygenase (COX) inhibitor .


Molecular Structure Analysis

The molecular structure of “methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate” is characterized by a molecular weight of 219.07 and a monoisotopic mass of 233.985046 Da . The InChI Code for this compound is 1S/C9H8Cl2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate” is a colorless to light-yellow or light-red liquid . The compound has a molecular weight of 219.07 .

Scientific Research Applications

Environmental Pollution and Wastewater Treatment

Research highlights the significance of addressing pollution from the pesticide industry, which produces wastewater containing toxic pollutants similar in structure to the compound . The treatment options explored include biological processes and granular activated carbon, which have shown effectiveness in removing up to 80-90% of such compounds, potentially creating high-quality effluent suitable for discharge or reuse (Goodwin et al., 2018).

Synthesis and Drug Development

The compound's resemblance to (S)-clopidogrel, a potent antiplatelet and antithrombotic drug, suggests its potential in drug synthesis and development. A review of synthetic methods for (S)-clopidogrel underscores the importance of facile synthetic approaches for pharmaceutical activities, which could be applicable to the development of drugs based on the structure of "methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate" (Saeed et al., 2017).

Environmental Toxicology and Biodegradation

The environmental impact and biodegradation pathways of herbicides, including those structurally similar to the compound of interest, have been extensively studied. Understanding the behavior of such compounds in agricultural environments, their microbial biodegradation, and the effects on non-target organisms could inform the development of more environmentally friendly pesticides or remediation strategies (Magnoli et al., 2020).

Antimicrobial and Antituberculosis Activities

The exploration of organotin(IV) complexes for their antituberculosis activity indicates a potential research avenue for compounds with similar structures. The review of such complexes, including those derived from carboxylic acids, suggests that the antimicrobial properties of these complexes, especially against Mycobacterium tuberculosis, could be a significant area of application (Iqbal et al., 2015).

Safety And Hazards

“Methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, and ensuring adequate ventilation during use .

properties

IUPAC Name

methyl 2-[[2-(2,6-dichlorophenyl)acetyl]-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-15(7-12(17)18-2)11(16)6-8-9(13)4-3-5-10(8)14/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBOFWZQOIRSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)CC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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